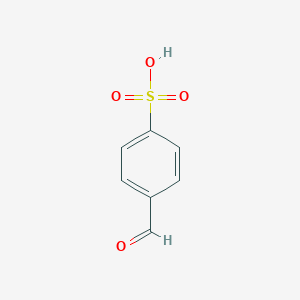

4-Formylbenzenesulfonic acid

描述

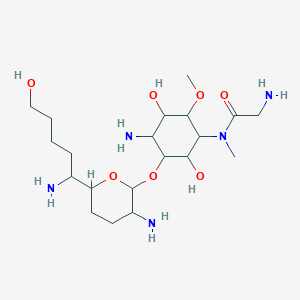

4-Formylbenzenesulfonic acid is a chemical compound of interest in various chemical synthesis processes. It is a derivative of benzenesulfonic acid with a formyl group attached to the benzene ring, which modifies its chemical and physical properties, making it a valuable reagent in organic synthesis.

Synthesis Analysis

The synthesis of 4-Formylbenzenesulfonic acid has been studied through various methods. One efficient method involves light bromination of 4-methyl-benzene-sulfonic acid without a solvent, followed by acidic hydrolysis and oxidation by H2O2, achieving a total yield of about 47.9% (Zheng, 2000). Another approach involves the oxidation of Mn2O3 using 4-methylbenzenesulfonic acid as the raw material, with Mn2O3 serving as the oxidant in an H2SO4 reaction medium (Wang Zun-yao, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Formylbenzenesulfonic acid, such as its derivatives, has been analyzed through crystallography, revealing intricate details about their hydrogen-bonding interactions and overall molecular conformation (Li & Jian, 2009).

Chemical Reactions and Properties

4-Formylbenzenesulfonic acid undergoes various chemical reactions, including methanolysis in the presence of anhydrous potassium carbonate, leading to the formation of specific acetals in excellent yield. This process illustrates the compound's reactivity and the catalytic role of the formyl group (Shashidhar et al., 1997).

Physical Properties Analysis

The physical properties of 4-Formylbenzenesulfonic acid derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in chemical synthesis. These properties are determined by the molecular structure and the presence of functional groups, influencing their behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 4-Formylbenzenesulfonic acid, including its acidity, reactivity towards nucleophiles, and ability to form derivatives, make it a versatile reagent in organic chemistry. Its role in synthesizing diverse organic compounds, such as diazonium salts for protein modification, highlights its importance in biochemical applications (Gavrilyuk et al., 2012).

科研应用

Mass Spectrometry : 4-Hydroxybenzenesulfonic acid, a related compound, has been shown to be a promising reduction-inhibiting matrix for liquid secondary-ion mass spectrometry, offering efficiency comparable to 3-nitrobenzyl alcohol and solvent properties similar to glycerol (Visentini, Nguyen, & Bertrand, 1991).

Synthesis of Oligosaccharide Inhibitors : The 4-nitrobenzenesulfonyl group, a variant of 4-Formylbenzenesulfonic acid, has been utilized as a nitrogen-protecting group for iminosugars in the synthesis of oligosaccharide inhibitors of the heparanase enzyme (Csíki & Fügedi, 2010).

LC-MS Detection of Estrogens : 4-Nitrobenzenesulfonyl chloride has been used in liquid chromatography-mass spectrometry for the accurate quantification of estrogens in biological fluids, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

Antimicrobial Properties on Fabrics : The 4-aminobenzenesulfonic acid-chloro-triazine adduct has been shown to effectively impart durable antimicrobial properties to cotton fabrics, particularly against Staphylococcus aureus (Son, Kim, Ravikumar, & Lee, 2006).

Potential Anticancer Activities : Compounds like 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl)-thiabenzene-1-methyl-1-oxides have shown potential anticancer activities against lung cancer cells in vitro and in silico studies (Kumar et al., 2018).

Synthesis of Derivatives : A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed, enabling the preparation of various compounds with unique properties (Bao et al., 2017).

Safety And Hazards

4-Formylbenzenesulfonic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

性质

IUPAC Name |

4-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOGXMGZVFIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968399 | |

| Record name | 4-Formylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylbenzenesulfonic acid | |

CAS RN |

5363-54-2 | |

| Record name | 4-Formylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5363-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I21R96066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)